Gly-Pro p-nitroanilide p-toluenesulfonate salt

Overview

Description

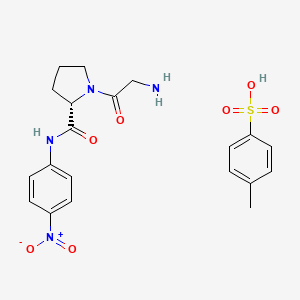

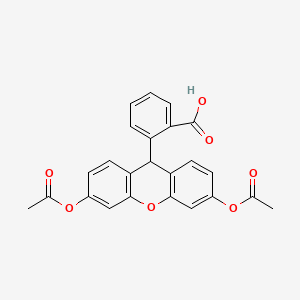

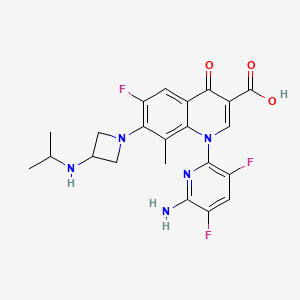

Gly-Pro p-nitroanilide p-toluenesulfonate salt, also known as GPDA or Gly-Pro-pNA TosOH, is a compound with the empirical formula C13H16N4O4 · C7H8O3S . It has a molecular weight of 464.49 . This compound is used as a substrate to assay dipeptidyl peptidase IV (DPPIV) activity in serum and brush border homogenates .

Molecular Structure Analysis

The SMILES string for Gly-Pro p-nitroanilide p-toluenesulfonate salt isCc1ccc (cc1)S (O) (=O)=O.NCC (=O)N2CCC [C@H]2C (=O)Nc3ccc (cc3) [N+] ( [O-])=O . The InChI is 1S/C13H16N4O4.C7H8O3S/c14-8-12 (18)16-7-1-2-11 (16)13 (19)15-9-3-5-10 (6-4-9)17 (20)21;1-6-2-4-7 (5-3-6)11 (8,9)10/h3-6,11H,1-2,7-8,14H2, (H,15,19);2-5H,1H3, (H,8,9,10)/t11-;/m0./s1 . Physical And Chemical Properties Analysis

Gly-Pro p-nitroanilide p-toluenesulfonate salt is a powder that is soluble in 1 M HCl at a concentration of 50 mg/mL . It should be stored at a temperature of -20°C .Scientific Research Applications

Polydopamine-based Nanoreactors

Polydopamine (PDA)-based nanoreactors have shown exceptional promise as multifunctional materials due to their nanoscale dimensions and sub-microliter volumes for reactions of different systems . GPDA has been used in the synthesis and applications of these nanoreactors, particularly in bioscience and energy materials .

Brain Delivery Platform

Inspired by natural viruses, a glucose and polydopamine (GPDA) coating method has been reported for constructing an effective brain delivery platform . This platform consists of nanoparticles (NP) as the core and a surface functionalized with glucose polyethylene glycol (Glu-PEG) and polydopamine (PDA) coating .

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Assay

H-Gly-Pro-Pna p-Tosylate has been used as a substrate in DPP-IV enzyme assays . DPP-IV is an enzyme that plays a role in glucose metabolism, and its activity can be measured using this compound.

Determination of DPP-IV Inhibitory Activity

H-Gly-Pro-Pna p-Tosylate has also been used to determine DPP-IV inhibitory activity . This is important in the study of diseases like diabetes, where DPP-IV inhibitors are used as a treatment.

Assay of Dipeptidyl Peptidase IV (DPPIV) Activity

Gly-Pro p-nitroanilide p-toluenesulfonate salt has been used as a substrate to assay DPPIV activity in serum and brush border homogenates . This helps in understanding the role of DPPIV in various biological processes.

Drug Development

The compound is used in the development of drugs, especially those targeting the central nervous system (CNS). The ability of drugs to cross the blood-brain barrier (BBB) is crucial for the treatment of CNS diseases .

properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLUWCXVWCBOPP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628400 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gly-Pro p-nitroanilide p-toluenesulfonate salt | |

CAS RN |

65096-46-0 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is GPDA and what is its primary use in research?

A1: GPDA, or Gly-Pro p-nitroanilide p-toluenesulfonate salt, is a synthetic compound used as a substrate to measure the activity of the enzyme Glycylproline dipeptidyl aminopeptidase (also abbreviated as GPDA). This enzyme is involved in the breakdown of proteins and peptides containing a glycylproline sequence. Measuring GPDA activity is useful in various diagnostic contexts, including liver disease and certain cancers.

Q2: How is GPDA used to diagnose primary hepatic carcinoma (PHC)?

A2: Research suggests that a specific isoenzyme of GPDA, called GPDA-F, is elevated in the serum of patients with PHC. [, , , ]. This elevation is observed even in patients with negative alpha-fetoprotein (AFP) levels, making it potentially valuable for early detection [, ]. Measuring GPDA-F levels, therefore, could aid in the diagnosis of PHC, especially in cases where AFP is not a reliable marker.

Q3: Are there other diseases where GPDA levels are altered?

A3: Yes. Studies show altered serum GPDA activity in various conditions:

- Benign Liver Diseases: Elevated in chronic hepatitis and liver cirrhosis, though less pronounced than in PHC [, ].

- Gastric Cancer: Decreased activity observed in gastric cancer patients [, ].

- Upper Gastrointestinal Bleeding: Serum GPDA significantly reduced [].

- Hypertension: Increased levels of GPDA are found in urine, potentially indicating early kidney injury [, ].

Q4: What are the limitations of using GPDA as a diagnostic marker?

A4: While promising, GPDA measurement has limitations:

- Specificity: GPDA is not exclusively elevated in PHC and can be elevated in other liver diseases, potentially leading to false positives [, ].

- Standardization: There is a need for standardized assays and cut-off values for GPDA-F to ensure consistent and reliable results across different labs [].

Q5: Are there any alternative markers used in conjunction with GPDA?

A5: Yes, combining GPDA with other markers can improve diagnostic accuracy. Studies have investigated combined detection with:

- AFP & AFU: Concurrent measurement of AFP, AFU, and GPDA-F demonstrated increased sensitivity for PHC diagnosis, particularly in cases with low AFP levels [].

- GGT-II: Simultaneous determination of GPDA-F and GGT-II, or AFP and GGT-II, showed increased sensitivity compared to individual markers. The combination of all three markers further improved diagnostic sensitivity for PHC [].

Q6: Has GPDA been studied in other research contexts beyond diagnostics?

A6: Yes, the gene encoding for the GPDA enzyme (gpdA) in Aspergillus nidulans has been studied for its transcriptional regulation under osmotic stress. Research suggests that the gpdA promoter is activated by osmotic signals, leading to increased production of the enzyme []. This finding has implications for understanding how fungi adapt to stress conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)

![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)

![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)